Cas no 573-44-4 (Liriodendrin)
Liriodendrin structure
Product Name:Liriodendrin
Numero CAS:573-44-4
MF:C34H46O18
MW:742.718252658844
CID:376245
PubChem ID:21603207
Update Time:2025-04-19
Liriodendrin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Liriodendrin
- LogP
- Syringaresinol di-O-glucoside
- [ "Syringaresinol di-O-glucoside" ]
- CS-0024047
- .BETA.-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
- .BETA.-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
- HY-N3377
- BDBM50480326
- ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-.BETA.-D-GLUCOPYRANOSIDE
- (+)-SYRINGARESINOL-DI-.BETA.-D-GLUCOPYRANOSIDE
- Acanthoside D
- CHEMBL445823
- AKOS040760524
- FS-10033
- MEGxp0_000893
- 573-44-4
- SCHEMBL5081926
- (2S,3R,4S,5S,6R)-2-(4-(6-(3,5-DIMETHOXY-4-((2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXYPHENYL)-1,3,3A,4,6,6A-HEXAHYDROFURO(3,4-C)FURAN-3-YL)-2,6-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- (+)-SYRINGARESINOL 4,4'-DI-O-.BETA.-D-GLUCOPYRANOSIDE
- [(1s,3ar,4s,6ar)-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxy-4,1-phenylene) bis-beta-d-glucopyranoside
- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Eleutheroside E; Acanthoside D
- (+)-Syringaresinol di-O-beta-glucopyranoside
- Eleutheroside E
- 3,3′,5,5′-Tetra-Me ether, di-O-β-D-glucopyranoside
- Liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isomer
- DTXCID60283059
- beta-D-Glucopyranoside, (tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene)bis-
- (+)-SYRINGARESINOL 4,4'-DI-O-BETA-D-GLUCOPYRANOSIDE
- BETA-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
- DTXSID80331965
- (2S,3R,4S,5S,6R)-2-(4-((3S,3aR,6S,6aR)-6-(3,5-dimethoxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- [[(3S)-3aalpha,4,6,6aalpha-Tetrahydro-1H,3H-furo[3,4-c]furan]-3alpha,6alpha-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(beta-D-glucopyranoside)
- GLXC-18087
- (+)-SYRINGARESINOL-DI-BETA-D-GLUCOPYRANOSIDE
- Liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer
- BETA-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1ALPHA,3AALPHA,4ALPHA,6AALPHA))-
- DA-65006
- (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-BETA-D-GLUCOPYRANOSIDE
-
- Inchi: 1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1
- Chiave InChI: FFDULTAFAQRACT-XKBSQSBASA-N
- Sorrisi: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)OC)OC[C@@H]2[C@H]1C1C=C(C(=C(C=1)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC
Proprietà calcolate
- Massa esatta: 742.26800
- Massa monoisotopica: 1098.363891
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 16
- Conta accettatore di obbligazioni idrogeno: 30
- Conta atomi pesanti: 76
- Conta legami ruotabili: 18
- Complessità: 1670
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 20
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 453
- XLogP3: -1.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.621
- Punto di ebollizione: 1261.2°Cat760mmHg
- Punto di infiammabilità: 716.6°C
- Indice di rifrazione: 1.65
- PSA: 254.14000
- LogP: -1.84640
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
Liriodendrin Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:?20°C
Liriodendrin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1874-1 mg |
Liriodendrin |
573-44-4 | 1mg |
¥2353.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L21420-5mg |
Liriodendrin |
573-44-4 | 5mg |
¥4640.0 | 2021-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00181-1MG |
Liriodendrin |
573-44-4 | ≥85% (LC/MS-ELSD) | 1MG |
¥3982.54 | 2022-02-22 | |
| TargetMol Chemicals | TN1874-1 mg |
Liriodendrin |
573-44-4 | 98% | 1mg |
¥ 4,637 | 2023-07-11 | |
| TargetMol Chemicals | TN1874-1mg |
Liriodendrin |
573-44-4 | 1mg |
¥ 4637 | 2024-07-20 | ||
| Aaron | AR00EHJZ-1mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 1mg |
$229.00 | 2025-02-12 | |
| Aaron | AR00EHJZ-5mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 5mg |
$737.00 | 2025-02-12 | |
| 1PlusChem | 1P00EHBN-1mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 1mg |
$220.00 | 2023-12-16 | |
| 1PlusChem | 1P00EHBN-5mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 98% | 5mg |
$690.00 | 2023-12-16 | |
| A2B Chem LLC | AG74835-1mg |
Liriodendrin |
573-44-4 | 85% | 1mg |
$444.00 | 2024-04-19 |
Liriodendrin Letteratura correlata
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
573-44-4 (Liriodendrin) Prodotti correlati
- 7374-79-0(Acanthoside B)
- 96038-87-8(Syringaresinol Diglucoside)
- 6807-83-6(Trifolirhizin)
- 63902-38-5(Pinoresinol diglucoside)
- 39432-56-9(Eleutheroside E)
- 487-41-2(Phillyrin)
- 69251-96-3(Pinoresinol 4-O-β-D-glucopyranoside)
- 79484-75-6(Eleutheroside D)
- 66791-77-3(Syringaresinol diglucoside)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso